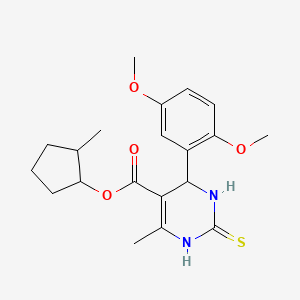![molecular formula C17H19ClO3 B5085890 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5085890.png)
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene, also known as EEPPB, is a chemical compound that has been widely used in scientific research. It is a member of the family of aryl ether compounds, which have been shown to have a variety of biological and pharmacological activities.
Applications De Recherche Scientifique
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has been used in various scientific research applications, including as a tool for studying the structure and function of proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as the fatty acid amide hydrolase, which plays a role in the endocannabinoid system. 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has also been used as a fluorescent probe for detecting the presence of certain molecules in cells and tissues.
Mécanisme D'action
The mechanism of action of 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has been shown to inhibit the activity of fatty acid amide hydrolase by binding to its active site and preventing the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of the endocannabinoid system. It has been shown to have anti-inflammatory and analgesic effects in animal models, and it has also been shown to have potential as a treatment for certain neurological disorders such as epilepsy and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and proteins. However, it also has some limitations, including its relatively low solubility in water and its potential for non-specific binding to other molecules.
Orientations Futures
There are several future directions for research on 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of new targets for its activity. Additionally, further research is needed to fully understand the mechanism of action of 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene and its potential for use in the treatment of various diseases and disorders.
Conclusion
In conclusion, 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that has been widely used in scientific research for its various biological and pharmacological activities. Its synthesis method involves several steps, and it has been shown to have potential as a tool for studying the structure and function of proteins and enzymes. Further research is needed to fully understand its mechanism of action and its potential for use in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene involves several steps, including the reaction of 3-ethoxyphenol with 3-chloropropyl chloride, followed by the reaction of the resulting product with 1-chloro-2-nitrobenzene. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The resulting product is 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene, which can be purified using various methods such as column chromatography.
Propriétés
IUPAC Name |
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-16-8-4-9-17(13-16)21-11-5-10-20-15-7-3-6-14(18)12-15/h3-4,6-9,12-13H,2,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHNPONAPTMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5085809.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-5-(3-chlorophenyl)-2-furamide](/img/structure/B5085817.png)
![N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide](/img/structure/B5085821.png)
![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)



![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5085855.png)

![1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5085869.png)
![2-methyl-N-{1-[1-(4-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5085875.png)
![2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol](/img/structure/B5085883.png)

